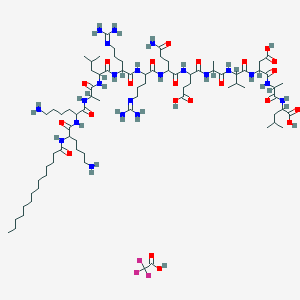

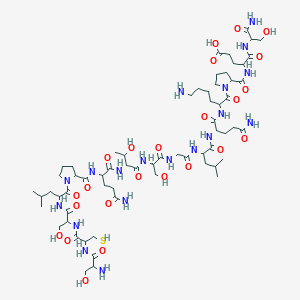

myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Autocamtide-2-related inhibitory peptide is a highly specific inhibitor of calmodulin-dependent protein kinase II (CaMKII). This peptide has been extensively studied for its role in various biological processes, particularly in the context of cardiac health, renal fibrosis, and neural cell death. It is known for its ability to bind directly to the active site of CaMKII, thereby inhibiting its activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Autocamtide-2-related inhibitory peptide is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for autocamtide-2-related inhibitory peptide are not widely documented, the general approach involves large-scale solid-phase peptide synthesis followed by purification using HPLC. The peptide is then lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Types of Reactions

Autocamtide-2-related inhibitory peptide primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of autocamtide-2-related inhibitory peptide involves the use of Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and deprotection reagents such as piperidine. The peptide is purified using acetonitrile and water mixtures in HPLC .

Major Products Formed

The primary product formed is the autocamtide-2-related inhibitory peptide itself, with a molecular weight of approximately 1497.74 Da .

Wissenschaftliche Forschungsanwendungen

Autocamtide-2-related inhibitory peptide has a wide range of scientific research applications:

Cardiac Health: It has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats by inhibiting CaMKII.

Renal Fibrosis: The peptide alleviates renal fibrosis by inhibiting the CaMKII/TGF-β/Smad and RAF/ERK pathways.

Neural Cell Death: It is used to study oxidative stress associated with neural cell death after hypoxia-ischemia.

Cancer Research: The peptide has been used to inhibit CaMKII action in virulent Theileria-infected macrophages.

Wirkmechanismus

Autocamtide-2-related inhibitory peptide exerts its effects by binding to the active site of CaMKII, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various signaling pathways. For example, in renal fibrosis, the peptide inhibits the activation of CaMKII, Smad 2, Raf, and ERK, reducing the expression of transforming growth factor-β (TGF-β) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

KN93: Another CaMKII inhibitor that acts via a different mechanism.

Autocamtide-2-related inhibitory peptide II: An analog where Ala 3 and Val 10 are replaced by Lys and Phe residues, reported to be more potent.

Myristoylated Autocamtide-2-related inhibitory peptide: A modified version with a myristoyl group to enhance cell permeability.

Uniqueness

Autocamtide-2-related inhibitory peptide is unique due to its high specificity and potency in inhibiting CaMKII. Unlike other inhibitors, it directly binds to the active site of CaMKII, making it a valuable tool in research focused on CaMKII-related pathways .

Eigenschaften

Molekularformel |

C80H143F3N22O22 |

|---|---|

Molekulargewicht |

1822.1 g/mol |

IUPAC-Name |

2-[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7) |

InChI-Schlüssel |

YIUUQMNJOVWRNY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)

![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)

![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)

![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B13383075.png)

![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)

![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)